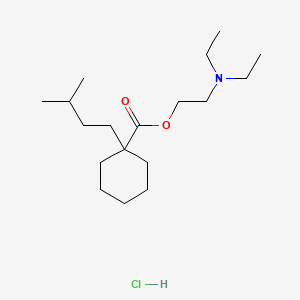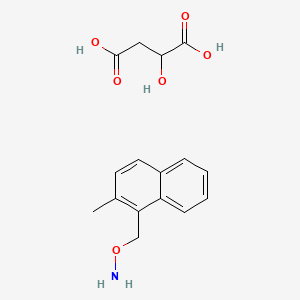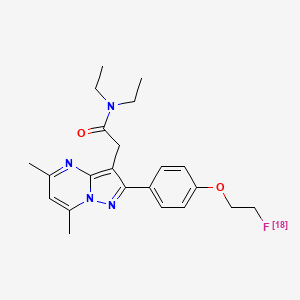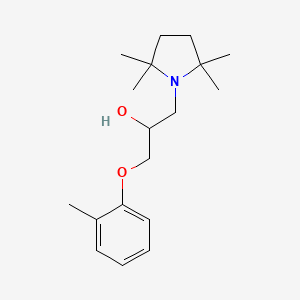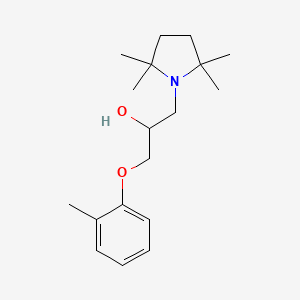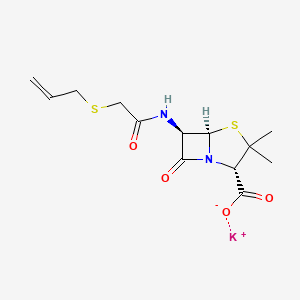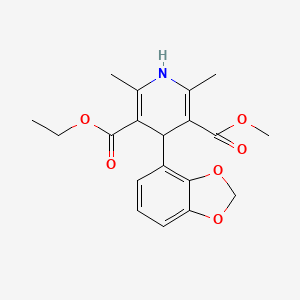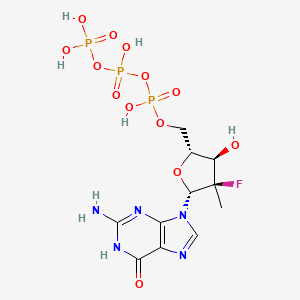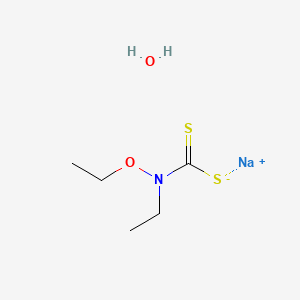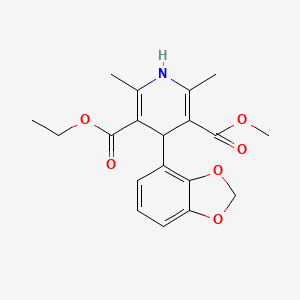
Oxodipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxodipine is a calcium channel blocker belonging to the dihydropyridine class of compounds. It is primarily used in the treatment of cardiovascular diseases, particularly hypertension. The compound’s chemical formula is C19H21NO6, and it has a molar mass of 359.37 g/mol . This compound works by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxodipine is synthesized through a multi-step process involving the condensation of appropriate starting materials. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(2-methoxyphenyl)-1,4-dihydropyridine with formaldehyde and a suitable amine under controlled conditions.
Cyclization: The intermediate product undergoes cyclization to form the dihydropyridine ring structure.
Esterification: The final step involves esterification to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Oxodipine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert this compound to its dihydropyridine form.
Substitution: Substitution reactions involving nucleophiles can modify the ester groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Modified ester derivatives.
Aplicaciones Científicas De Investigación
Oxodipine has a wide range of applications in scientific research:
Mecanismo De Acción
Oxodipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle and subsequent vasodilation . The molecular targets of this compound include the alpha-1 subunit of the L-type calcium channel . This action reduces peripheral vascular resistance and lowers blood pressure .
Comparación Con Compuestos Similares
Oxodipine is compared with other dihydropyridine calcium channel blockers such as nifedipine and amlodipine:
Amlodipine: Amlodipine has a longer duration of action compared to this compound, making it suitable for once-daily dosing.
Similar Compounds
- Nifedipine
- Amlodipine
- Elgodipine
This compound’s unique properties, such as its specific interaction with T-type calcium currents, distinguish it from other similar compounds .
Propiedades
Número CAS |
119914-34-0 |
|---|---|
Fórmula molecular |
C19H21NO6 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3 |
Clave InChI |
MSOAVHHAZCMHDI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




